Sodium camphorsulfonate
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Overview
Description
Sodium camphorsulfonate, also known as sodium (+)-10-camphorsulfonate, is a white crystalline powder with a slightly bitter taste. It is a sodium salt of camphorsulfonic acid and is known for its solubility in water and ethanol. This compound is commonly used as a respiratory and circulatory stimulant and has applications in various fields, including medicine and industry .
Scientific Research Applications
Sodium camphorsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a resolving agent for chiral amines and other cations.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is used as a respiratory and circulatory stimulant and in the treatment of dizziness and syncope.
Industry: It is used in the synthesis of pharmaceuticals and as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that it has been used in pharmaceutical formulations , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The compound is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
It’s known to be used in the treatment of dizziness and syncope , suggesting that it may have effects on the nervous system.
Action Environment
The action, efficacy, and stability of Sodium camphorsulfonate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it decomposes at high temperatures . Furthermore, its solubility in water suggests that it may be more effective in aqueous environments .
Safety and Hazards
Sodium camphorsulfonate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium camphorsulfonate can be synthesized by the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction involves the formation of camphorsulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Sulfonation: Camphor is reacted with sulfuric acid and acetic anhydride to form camphorsulfonic acid.
Neutralization: The camphorsulfonic acid is then neutralized with sodium hydroxide to form this compound.
Purification: The resulting solution is purified using activated carbon and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium camphorsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: It can be reduced to form camphor.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products:
Oxidation: Camphorquinone
Reduction: Camphor
Substitution: Various camphor derivatives.
Comparison with Similar Compounds
Sodium camphorsulfonate is unique due to its specific structure and properties. Similar compounds include:
Camphorsulfonic acid: The parent compound of this compound, used in similar applications.
Sodium benzenesulfonate: Another sulfonate salt with different applications and properties.
Sodium toluenesulfonate: Used in different industrial applications but shares some chemical properties with this compound .
Properties
CAS No. |
34850-66-3 |
---|---|
Molecular Formula |
C10H16NaO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |
InChI Key |
RQBIDHXNCXLZRB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |
34850-66-3 21791-94-6 |
|
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Sodium camphorsulfonate in current research?
A1: this compound is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, this compound serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].
Q2: How does the reactor configuration influence the properties of this compound-doped polypyrrole?
A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of this compound-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].
Q3: Can you elaborate on the analytical methods used to characterize this compound and its related compounds?
A3: Several analytical techniques are employed to characterize this compound and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using this compound [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].
Q4: Are there any studies investigating the electrochemical behavior of this compound?
A4: While not directly focusing on this compound, research highlights the electrochemical behavior of aryl olefins in the presence of this compound as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including this compound, can significantly impact product distribution during the anodic oxidation of aryl olefins [].
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